(2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-YL-2,5-dihydro-1H-pyrrole-1-carboxamide
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Overview
Description
(2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrole ring, a piperidine ring, and difluorophenyl and phenyl groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
One common synthetic route involves the reaction of phenyl (5-(®-2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3,3a-dihydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate with (S)-pyrrolidin-3-ol under specific conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
(2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
(2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and neurological disorders.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of tyrosine kinase, a key enzyme involved in cell signaling pathways .
Comparison with Similar Compounds
(2S)-4-(2,5-Difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydro-1H-pyrrole-1-carboxamide can be compared with similar compounds like:
(2S)-2-(2,5-Difluorophenyl)pyrrolidine: This compound shares the difluorophenyl group but lacks the piperidine and phenyl groups, making it less complex.
(2S)-2-(2,5-Difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]pyrrolidine: This compound has a similar pyrrolidine structure but includes a sulfinyl group, which may alter its chemical properties and biological activities.
Properties
Molecular Formula |
C23H25F2N3O |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
(2S)-4-(2,5-difluorophenyl)-N-methyl-2-phenyl-N-piperidin-4-yl-2,5-dihydropyrrole-1-carboxamide |
InChI |
InChI=1S/C23H25F2N3O/c1-27(19-9-11-26-12-10-19)23(29)28-15-17(20-14-18(24)7-8-21(20)25)13-22(28)16-5-3-2-4-6-16/h2-8,13-14,19,22,26H,9-12,15H2,1H3/t22-/m0/s1 |
InChI Key |
NKLVBHMAIMEVEH-QFIPXVFZSA-N |
Isomeric SMILES |
CN(C1CCNCC1)C(=O)N2CC(=C[C@H]2C3=CC=CC=C3)C4=C(C=CC(=C4)F)F |
Canonical SMILES |
CN(C1CCNCC1)C(=O)N2CC(=CC2C3=CC=CC=C3)C4=C(C=CC(=C4)F)F |
Origin of Product |
United States |
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